molecular formula C14H26O2Si B13503476 1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one

Cat. No.: B13503476
M. Wt: 254.44 g/mol
InChI Key: ZGSNAJRXNCIAFO-UHFFFAOYSA-N
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Description

The compound 1-{[(tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one features a bicyclo[4.1.0]heptan-2-one core (a norbornane derivative) modified with a tert-butyldimethylsilyl (TBDMS) ether group at the methylene bridge. The TBDMS group is a widely used protecting group in organic synthesis, enhancing stability and lipophilicity . This compound is synthesized via stereoselective intramolecular cyclopropanation of epoxides, as demonstrated in methodologies for related bicycloheptan-2-ols . Its structural rigidity and functional groups make it valuable in asymmetric synthesis and natural product derivatization.

Properties

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

1-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C14H26O2Si/c1-13(2,3)17(4,5)16-10-14-9-11(14)7-6-8-12(14)15/h11H,6-10H2,1-5H3

InChI Key

ZGSNAJRXNCIAFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12CC1CCCC2=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Preparation of Enone 4 :
    Commercial 1,4-cyclohexanedione monoethylene acetal undergoes dehydrogenation with IBX·MPO complex, forming the enone.

  • Asymmetric Reduction :
    The enone is subjected to ATH using catalysts like (R,R)-Noyori-I with HCOONa as the hydrogen donor in a biphasic CH₂Cl₂/H₂O system. This yields enantiomerically enriched 4-hydroxy-2-cyclohexenone derivatives (1a) or (1b) depending on the catalyst enantiomer used.

  • Protection of Hydroxyl Group :
    The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBSCl and imidazole, producing the silyl-protected intermediate (1b) .

Data Summary:

Step Reagents Conditions Yield Enantiomeric Excess (ee)
Reduction (R,R)-Noyori Catalyst HCOONa, CH₂Cl₂/H₂O ~79-88% 92%
Silyl Protection TBSCl, Imidazole Dichloromethane 87-88%

This approach allows for the stereoselective synthesis of both enantiomers with high purity, providing a versatile platform for further functionalization.

Cyclopropanation of Chiral Cyclohexenone Intermediates

To incorporate the tert-butyldimethylsilyl oxy group onto the methyl position of the bicyclo[4.1.0]heptan-2-one framework, a cyclopropanation of the chiral cyclohexenone derivatives is performed:

  • Cyclopropanation Reagents :
    Use of zinc carbenoid reagents such as Furukawa’s Et₂Zn/ICH₂Cl or Shi’s carbenoid (CF₃COOZn CH₂I) facilitates the formation of cyclopropane rings on the enone.

  • Reaction Conditions :
    The cyclopropanation proceeds under mild conditions, typically at low temperatures (0°C to room temperature), with careful control to prevent overreaction or decomposition.

  • Outcome :
    The cyclopropanation yields a bicyclic keto alcohol intermediate, which can be further protected or functionalized.

Introduction of the Tert-Butyldimethylsilyl (TBDMS) Group

The hydroxyl group on the cyclopropanated intermediate is protected as a TBDMS ether:

- **Reagents**: Tert-butyldimethylsilyl chloride (TBSCl), Imidazole
- **Conditions**: Dichloromethane solvent, room temperature
- **Yield**: Approximately 87-88%

This step stabilizes the intermediate for subsequent transformations, including oxidation, reduction, or further functionalization.

Oxidation to the Ketone and Final Functionalization

The protected cyclopropane derivative undergoes oxidation to form the ketone (2) at the appropriate position, often via selective oxidation methods such as Dess–Martin periodinane or PCC. The resulting ketone is then ready for further modifications, such as introducing additional substituents or protective groups.

Alternative Synthetic Routes and Optimization

Research indicates that alternative pathways, such as stereoselective epoxidation followed by ring-opening or radical-mediated cyclizations, can be employed to access the target compound. These methods often involve:

Data Table: Summary of Key Preparation Methods

Method Starting Material Key Reagents Main Steps Yield Stereoselectivity Remarks
ATH + Silyl Protection Cyclohexenone derivative (R,R)-Catalyst, TBSCl Asymmetric reduction, silyl protection ~88% 92% ee High enantioselectivity
Cyclopropanation Enone derivative Zn carbenoid reagents Cyclopropanation 78-78% Stereoselective ring formation
Oxidation Protected cyclopropane Dess–Martin or PCC Ketone formation Variable Functional group diversification

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one involves its reactivity as a protected hydroxyl group. The TBDMS group provides steric hindrance and stability, allowing for selective reactions at other sites in the molecule. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations in Bicyclic Ketones

Bicyclo[4.1.0]heptan-2-one (Base Structure)
  • Molecular Formula : C₇H₁₀O
  • CAS No.: 5771-58-4
  • Properties : The simplest bicyclo[4.1.0]heptan-2-one lacks substituents, offering a strained bicyclic system with a ketone group. It serves as a foundational scaffold for derivatives.
  • Applications : Used in strain-driven reactions, such as cyclopropane ring-opening or Diels-Alder reactions .
4,7,7-Trimethyl-Bicyclo[4.1.0]heptan-3-one (Caranone)
  • Molecular Formula : C₁₀H₁₆O
  • CAS No.: 4176-04-9
  • Comparison: Structural Surrogate: Compared to camphor (1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one), caranone’s [4.1.0] system introduces greater ring strain, altering reactivity and toxicity. Toxicity: Caranone lacks established occupational exposure limits (OELs), but its HTFOEL (0.7 ppm) is extrapolated from camphor’s TLV-TWA (2 ppm) due to structural similarities .
7-Oxabicyclo[4.1.0]heptan-2-one Derivatives
  • Example : 4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one (Carvone oxide)
  • Molecular Formula : C₁₀H₁₄O₂
  • Comparison :
    • The 7-oxa substitution introduces an oxygen atom into the bicyclic ring, increasing polarity and reducing lipophilicity compared to the TBDMS-protected compound.
    • Biological Activity: Carvone oxide exhibits insecticidal properties, whereas the TBDMS derivative is more likely used in synthetic intermediates .

Substituent-Driven Comparisons

1-(Bicyclo[4.1.0]hepta-2,4-dien-7-yl)Ethanone
  • Molecular Formula : C₉H₁₀O
  • CAS No.: 97847-66-0
  • Comparison: The ethanone substituent introduces conjugation with the bicyclic system, enhancing electrophilicity at the ketone. In contrast, the TBDMS group in the target compound stabilizes the adjacent methylene bridge against nucleophilic attack .
3,7-Dioxabicyclo[4.1.0]heptan-5-one
  • Molecular Formula : C₁₂H₂₀O₄
  • CAS No.: 62680-94-8
  • Comparison :
    • The dioxa ring system increases electron density, making the compound more hydrophilic. This contrasts sharply with the hydrophobic TBDMS group in the target compound .

Key Research Findings

  • Stereoselectivity: The TBDMS group in the target compound enhances stereochemical control during cyclopropanation, as seen in asymmetric syntheses of cuparenone derivatives .
  • Toxicity Profile: Structural analogs like caranone show lower OELs than camphor due to increased ring strain and metabolic pathways .
  • Analytical Signatures: Mass spectral data for methyl-substituted bicycloheptanones (e.g., m/z 220 for 4,7,7-trimethyl derivatives) differ significantly from TBDMS-containing compounds, aiding identification .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-{[(Tert-butyldimethylsilyl)oxy]methyl}bicyclo[4.1.0]heptan-2-one, and how can its purity be validated?

Methodological Answer: The synthesis typically involves introducing the TBDMS-protected hydroxymethyl group to the bicyclo[4.1.0]heptan-2-one core via silylation under anhydrous conditions. A common approach is using tert-butyldimethylsilyl chloride (TBDMSCl) with a base like imidazole in DMF or dichloromethane . Purity validation requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural integrity and detect impurities. For bicyclic systems, coupling constants in ¹H NMR can resolve stereochemical ambiguities .
  • Mass spectrometry (EI-MS or ESI-MS) to verify molecular ion peaks and isotopic patterns consistent with the silyl group .
  • Chromatography (HPLC or GC) with UV/RI detection to quantify purity, ensuring absence of unreacted intermediates .

Advanced Synthetic Optimization

Q. Q2. How can researchers optimize the stereoselective synthesis of this compound to minimize by-products?

Methodological Answer: Stereoselectivity in bicyclic systems often depends on reaction conditions and catalysts:

  • Temperature control : Lower temperatures (−20°C to 0°C) during silylation can reduce epimerization of the bicyclo[4.1.0]heptanone core .
  • Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., asymmetric organocatalysts) to direct stereochemistry .
  • By-product analysis : LC-MS or 2D NMR (COSY, NOESY) identifies diastereomers or elimination by-products, guiding solvent/base optimization (e.g., switching from DMF to THF) .

Basic Reactivity and Stability

Q. Q3. Under what conditions does the TBDMS group in this compound undergo cleavage, and how can stability during storage be ensured?

Methodological Answer: The TBDMS group is stable to neutral and basic conditions but cleaved by fluoride ions (e.g., TBAF in THF) or strong acids (e.g., HCl in MeOH). For storage:

  • Anhydrous environment : Store under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis .
  • Temperature : Keep at −20°C for long-term stability, as elevated temperatures promote desilylation or oxidation of the bicyclo framework .

Advanced Reactivity in Complex Systems

Q. Q4. How does the bicyclo[4.1.0]heptanone scaffold influence the reactivity of the TBDMS-protected group in cross-coupling reactions?

Methodological Answer: The strained bicyclo system enhances electrophilicity at the ketone, potentially interfering with silyl group stability. Key considerations:

  • Protecting group compatibility : Avoid Pd-catalyzed couplings (e.g., Suzuki) unless the TBDMS group is stabilized by bulky ligands .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in situ IR to detect premature desilylation. Use chemodosimeters (e.g., fluorescence probes) to track silyl group integrity .

Basic Safety and Handling

Q. Q5. What are the critical safety precautions for handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., chlorinated solvents during synthesis) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact, as silyl ethers can cause irritation .
  • Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer: Contradictions often arise from solvent effects, isomerism, or impurities:

  • Referencing standardized databases : Cross-check with NIST Chemistry WebBook or COBLENTZ spectra for bicyclo systems .
  • Variable temperature NMR : Resolve dynamic effects (e.g., ring-flipping in bicyclo structures) by acquiring spectra at multiple temperatures .
  • Isolation of isomers : Use preparative HPLC to separate diastereomers and assign signals unambiguously .

Application in Drug Discovery

Q. Q7. What strategies are used to evaluate the biological activity of this compound, particularly in antimicrobial or cytotoxic assays?

Methodological Answer:

  • In vitro assays : Test against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution to determine MIC values .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀, comparing to controls like doxorubicin .
  • QSAR modeling : Correlate structural features (e.g., logP of the TBDMS group) with activity to guide derivatization .

Advanced Analytical Challenges

Q. Q8. What advanced techniques are required to characterize trace impurities (<0.1%) in this compound?

Methodological Answer:

  • High-resolution MS (HRMS) : Orbitrap or TOF systems detect low-abundance impurities with ppm-level mass accuracy .
  • NMR hyphenation : LC-NMR or LC-SPE-NMR isolates impurities for structural elucidation .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline samples, though challenging for oils/liquids .

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